molecular formula C22H21N5O4S B2475132 N-(3,5-dimethoxyphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894062-77-2

N-(3,5-dimethoxyphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2475132
CAS No.: 894062-77-2
M. Wt: 451.5
InChI Key: FYVHMNTUBWIQRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethoxyphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H21N5O4S and its molecular weight is 451.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Antimicrobial Activities

A variety of N-aryl substituted phenyl acetamide analogs, including compounds structurally related to N-(3,5-dimethoxyphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide, have been synthesized and tested for their anticancer and antimicrobial activities. Certain analogs demonstrated notable inhibition activity against the HCT 116 cancer cell line, with IC50 values ranging between 70 to 90 µg mL-1. Furthermore, these compounds have also been screened for antimicrobial activities, showcasing their potential in therapeutic applications (Kumar et al., 2019).

Antioxidant Properties

Derivatives of the compound have been synthesized and evaluated for their antioxidant properties. Specific compounds in this class exhibited significant antioxidant ability, outperforming established antioxidants like ascorbic acid and BHT in DPPH and FRAP assays. This indicates the potential of these compounds in combating oxidative stress-related disorders (Shakir et al., 2017).

Modification for Enhanced Activity and Reduced Toxicity

Studies have focused on modifying the acetamide group in the compound to improve its anticancer efficacy and reduce toxicity. For instance, replacing the acetamide group with alkylurea significantly retained antiproliferative activity and inhibited key enzymes like PI3Ks and mTOR, while dramatically reducing acute oral toxicity. Such modifications also led to effective inhibition of tumor growth in animal models, marking a significant step in anticancer drug development (Wang et al., 2015).

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4S/c1-29-16-6-4-5-14(9-16)19-7-8-20-24-25-22(27(20)26-19)32-13-21(28)23-15-10-17(30-2)12-18(11-15)31-3/h4-12H,13H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVHMNTUBWIQRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC(=CC(=C4)OC)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.